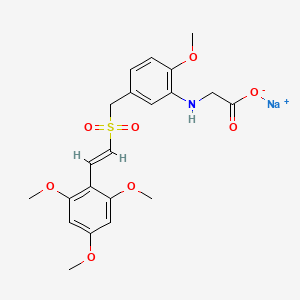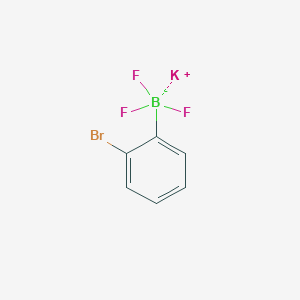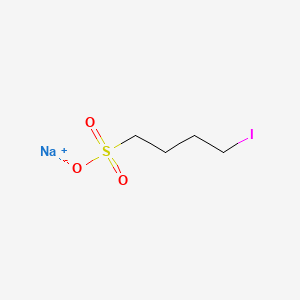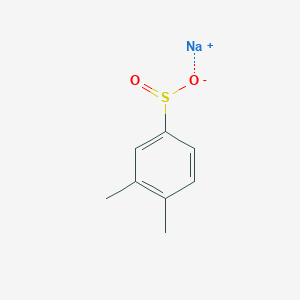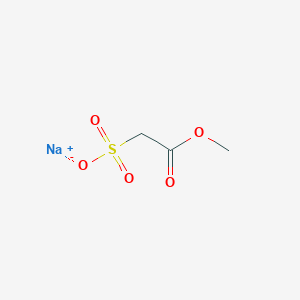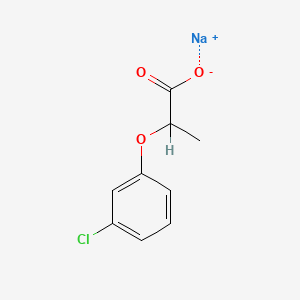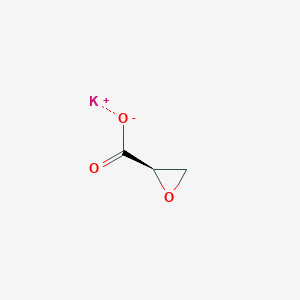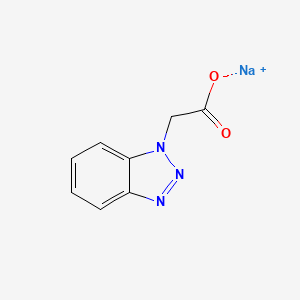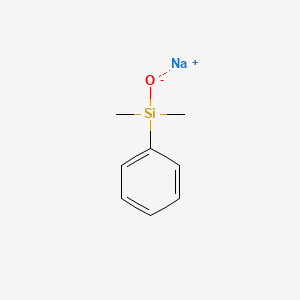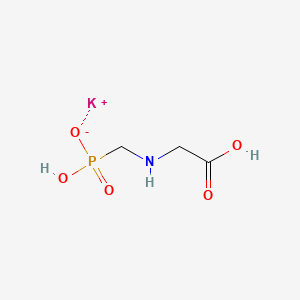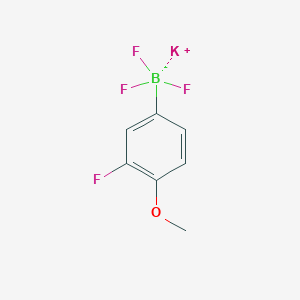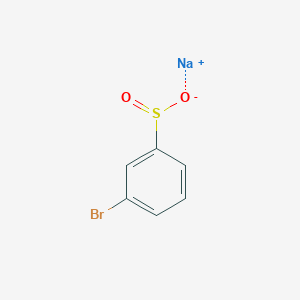
2-Chloro-3-(4-fluorophenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with a structure similar to “2-Chloro-3-(4-fluorophenyl)-1-propene” often belong to the class of organic compounds known as halogenated hydrocarbons. These are compounds containing a hydrocarbon with one or more halogen atoms attached to it .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(4-fluorophenyl)-1-propene” would likely consist of a propene backbone with a chloro group at the 2nd carbon and a 4-fluorophenyl group at the 3rd carbon .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound .Applications De Recherche Scientifique
Molecular Structure and Analysis
- The compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, closely related to the specified chemical, was synthesized and its structure confirmed through IR and X-ray diffraction studies. Vibrational wavenumbers were calculated and assigned, indicating the molecule's stability due to hyper-conjugative interactions and charge delocalization. Its notable first hyperpolarizability suggests potential in nonlinear optical (NLO) materials, with an electron density transfer observed from the chlorophenyl to the fluorophenyl ring (Najiya et al., 2014).
Synthesis and Reactivity
- Another study focused on synthesizing derivatives of 2-chloro-3-(4-fluorophenyl)-1-propene, highlighting their photophysical properties and computational analysis. These compounds, upon synthesis, exhibited specific UV, emission, and fluorescent quantum yields, demonstrating their potential utility in photophysical applications (Satheeshkumar et al., 2017).
Copolymerization Studies
- Research into novel copolymers involving derivatives of 2-chloro-3-(4-fluorophenyl)-1-propene has shown their application in creating materials with specific properties. For instance, copolymerization with styrene was explored, yielding materials whose decomposition occurred in a controlled two-step process, suggesting applications in materials science for developing heat-resistant polymers (Kharas et al., 2016).
Intermediate in Organic Synthesis
- The compound has been used as an intermediate in the synthesis of more complex molecules, such as Epoxiconazole, an important agricultural chemical. This highlights its role in the production of intermediates with high yield and selectivity, emphasizing the efficiency of using this compound in industrial synthesis processes (Peng, 2012).
Photodehalogenation Studies
- In photodehalogenation studies, derivatives of 2-chloro-3-(4-fluorophenyl)-1-propene were shown to generate phenyl cations and benzynes, intermediates that are significant in organic synthesis. These findings open new pathways in synthetic chemistry, allowing for the development of novel synthetic strategies and the production of complex molecules (Protti et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUXGOWCGSOVLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30636038 |
Source


|
| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30636038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-fluorophenyl)-1-propene | |
CAS RN |
731773-08-3 |
Source


|
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30636038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

